Methyl-D3 methacrylate

Description

Significance of Isotopic Labeling in Polymer Science and Chemical Research

Isotopic labeling provides a unique window into the molecular realm. synmr.in By substituting hydrogen atoms with their heavier counterpart, deuterium (B1214612), researchers can "label" or "tag" molecules without significantly altering their chemical properties. youtube.comchem-station.com This subtle change in mass, however, is readily detectable by advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.comalfa-chemistry.com This allows scientists to trace the movement and transformation of molecules through complex chemical reactions and biological pathways. synmr.inyoutube.com

The applications of isotopic labeling are vast and diverse. In polymer science, it enables the study of polymer chain conformation, dynamics, and interactions within polymer blends and composites. aip.orgnih.gov For instance, by selectively deuterating parts of a polymer chain, researchers can gain insights into the structure and morphology of materials at the nanoscale. aip.orgnih.gov In chemical research, deuterium labeling is instrumental in investigating reaction mechanisms. The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, provides invaluable clues about the rate-determining steps and transition states of a reaction. chem-station.com Furthermore, deuterated compounds are used as internal standards in quantitative mass spectrometry, enhancing the accuracy of measurements. acs.org

Role of Methyl-D3 Methacrylate (B99206) in Advanced Material and Mechanistic Studies

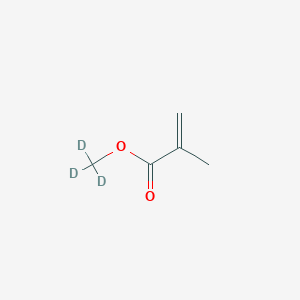

Methyl-D3 methacrylate, a deuterated version of methyl methacrylate (MMA), specifically has the three hydrogen atoms of its methyl ester group replaced by deuterium. This targeted labeling makes it an exceptionally useful monomer in a variety of specialized research areas.

One of the primary applications of this compound is in neutron scattering studies of polymers. aip.orgnih.govmdpi.com Neutrons interact differently with hydrogen and deuterium nuclei, a property that researchers exploit to create "contrast" in their experiments. aip.orgnih.gov By polymerizing this compound, scientists can create deuterated polymers that are "visible" against a background of their non-deuterated counterparts in a polymer blend. This allows for the direct visualization of polymer chain dimensions, conformations, and the phase behavior of polymer mixtures. aip.orgnih.gov

In mechanistic studies of polymerization, this compound serves as a probe to understand the intricate steps of polymer chain growth. For example, in radical polymerization, the fate of the monomer's methyl group during initiation, propagation, and termination steps can be tracked by following the deuterium label. rsc.org This provides detailed information that is often inaccessible with conventional analytical methods.

Furthermore, the use of this compound extends to mass spectrometry analysis of polymers. jst.go.jplcms.cz The known mass difference introduced by the deuterium atoms aids in the identification and fragmentation analysis of complex polymer structures, helping to elucidate end-groups and branching patterns. lcms.cz

The synthesis of this compound itself can be achieved through various chemical routes, often involving the esterification of methacrylic acid with deuterated methanol (B129727) (CD3OD). wikipedia.orgmdpi.com The properties of the resulting poly(this compound) are very similar to those of standard poly(methyl methacrylate) (PMMA), ensuring that the insights gained from studying the deuterated version are relevant to the non-deuterated material. nih.govyoutube.com

Research Findings and Data

The utility of this compound is best illustrated through specific research findings. For instance, small-angle neutron scattering (SANS) studies on blends of deuterated and non-deuterated PMMA have provided fundamental insights into polymer-polymer interactions and the thermodynamics of mixing.

| Technique | Application | Information Gained |

| Small-Angle Neutron Scattering (SANS) | Studying blends of deuterated PMMA (from this compound) and non-deuterated PMMA. | Determination of polymer chain dimensions, interaction parameters, and phase behavior. aip.orgnih.gov |

| Neutron Reflectivity | Investigating the structure of thin polymer films and interfaces. | Measurement of film thickness, roughness, and the distribution of deuterated and non-deuterated polymer chains near surfaces. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzing the structure and dynamics of polymers containing this compound. | Probing the local environment of the deuterated methyl group, providing information on chain mobility and tacticity. alfa-chemistry.com |

| Mass Spectrometry (MS) | Characterizing the structure of copolymers made with this compound. | Identifying the sequence and distribution of deuterated and non-deuterated monomer units within the polymer chain. jst.go.jplcms.cz |

These research findings underscore the pivotal role of this compound in advancing our understanding of polymer science and chemistry. By providing a means to selectively "highlight" and track specific molecular components, this deuterated monomer continues to be an indispensable tool for scientists and engineers working at the cutting edge of materials innovation.

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQNEPGJFQJSBK-HPRDVNIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35777-12-9 | |

| Record name | Methyl meth-d3-acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl D3 Methacrylate

Routes for Deuterium (B1214612) Incorporation

The incorporation of deuterium into the methyl methacrylate (B99206) molecule can be achieved through various synthetic routes, primarily revolving around the use of deuterated starting materials or reagents. sine2020.eu The goal is to replace the three hydrogen atoms of the methyl ester group with deuterium atoms selectively.

The most direct and common strategy for synthesizing Methyl-D3 methacrylate involves the use of a deuterated precursor that contains the CD3 group. This approach ensures that the deuterium is incorporated into the desired position from the outset.

A key precursor for this method is deuterated methanol (B129727), specifically methanol-d3 (B56482) (CD3OH) or methanol-d4 (B120146) (CD3OD). epo.org For instance, one patented method describes the production of deuterated methyl methacrylate by reacting the sulfuric acid salt of methacrylic acid amide with methanol-d3 (CD3OH). epo.org This reaction directly transfers the trideuteromethyl group from the methanol to the methacrylate backbone.

Another precursor-based strategy involves using a deuterated methylation reagent. Reagents such as TsOCD3 (trideuteromethyl tosylate) can be used to introduce the CD3 group onto a suitable substrate. researchgate.netsemanticscholar.org While these methods are often employed in the synthesis of deuterated amines, the principle of using a deuterated methylation agent is a fundamental strategy in isotopic labeling. researchgate.net

The choice of precursor is critical and often depends on availability and cost. Methanol-d4 is often easier to synthesize and acquire than methanol-d3. epo.org Therefore, a preliminary step may involve converting the more readily available methanol-d4 (CD3OD) into methanol-d3 (CD3OH) by exchanging the hydroxyl deuterium atom for a proton, a process that can be achieved with high efficiency. epo.org

Table 1: Comparison of Precursors for Synthesizing Deuterated Methyl Methacrylate Variants

| Target Compound | Key Deuterated Precursor(s) | Typical Synthetic Approach |

|---|---|---|

| This compound | Methanol-d3 (CD3OH) | Esterification of a methacrylic acid derivative. epo.org |

| Methyl methacrylate-d5 | Acetone-d6, Methanol | Acetone Cyanohydrin (ACH) route using deuterated acetone. |

| Methyl methacrylate-d8 | Acetone-d6, Methanol-d4 | ACH route using fully deuterated precursors. epo.orggoogle.com |

Targeted deuteration is essential for creating molecules with specific properties for analysis. For this compound, the goal is the exclusive deuteration of the methyl ester group. The precursor-based strategies described above are inherently targeted. By using CD3OH, the deuterium atoms are precisely placed on the ester methyl group, leaving the vinyl and α-methyl groups of the methacrylate molecule protonated. epo.org

This selectivity is crucial for applications like neutron scattering, where "contrast variation" is used to highlight specific parts of a polymer chain or blend. sine2020.eu By selectively deuterating one part of the molecule (the methyl ester group), researchers can create polymers that interact with neutrons differently than their non-deuterated or fully deuterated counterparts, allowing for detailed structural analysis. sine2020.euornl.gov The Oak Ridge National Laboratory's Center for Nanophase Materials Sciences, for example, provides various selectively deuterated methyl methacrylate monomers to support such neutron scattering studies. ornl.gov

Isotopic Purity and Enrichment Considerations

Isotopic purity is a critical parameter for deuterated compounds, defining the percentage of molecules that have been successfully labeled with deuterium at the target positions. nih.gov High isotopic purity is essential as it directly impacts the material's performance in its intended application. For example, in neutron scattering, high enrichment enhances the scattering contrast and reduces incoherent scattering from hydrogen, leading to clearer data. epj-conferences.org

Several analytical techniques are employed to verify the isotopic purity and the specific location of the deuterium atoms. High-resolution mass spectrometry (HRMS) is a rapid and highly sensitive method used to determine isotopic purity by analyzing the relative abundance of H/D isotopolog ions. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H NMR and ²H NMR) is also indispensable, as it not only confirms the degree of deuteration but also verifies the structural integrity and the precise position of the deuterium labels within the molecule. epj-conferences.orgrsc.org

Table 2: Analytical Methods for Isotopic Purity Determination

| Analytical Method | Information Provided | Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, relative abundance of isotopologues. nih.gov | Rapid, highly sensitive, very low sample consumption. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Degree and position of deuteration, structural integrity. rsc.org | Provides detailed structural information and relative isotopic purity. rsc.org |

| Neutron Reflectometry | Deuteration ratio in thin films. epj-conferences.org | Direct application-relevant measurement. |

Optimization of Synthetic Pathways

Optimizing the synthetic pathway for this compound involves maximizing the product yield and isotopic enrichment while minimizing costs and side reactions. This process draws upon established principles for the synthesis of standard methyl methacrylate. Key variables for optimization include reaction temperature, pressure, catalyst selection, and the molar ratio of reactants. mdpi.comscispace.com

For the synthesis involving the esterification of a methacrylic acid derivative with methanol-d3, catalyst choice is crucial. While traditional MMA synthesis can use various catalysts, the conditions must be controlled to prevent unwanted H/D exchange reactions. rsc.org For example, in a synthesis of methyl-d3 isobutyrate (a related ester), a gas-phase catalytic reaction over a zeolite catalyst at 180 °C yielded the product at a 90% yield, demonstrating an effective method that could be adapted. epo.org

Simulation software like Aspen Plus can be used to model and optimize the process, helping to design energy-saving measures and refining units to achieve high product purity, often targeting 99.9%. mdpi.comresearchgate.net Thermodynamic analysis helps predict the reaction direction and final state, allowing for the optimization of conditions such as reactant ratios. For instance, in related oxidative esterification reactions, the ratio of methanol to the precursor and oxygen is a key factor in maximizing the yield of the desired methyl ester. scispace.com

Scale-Up and Industrial Relevance of Deuterated Monomer Synthesis

The transition from laboratory-scale synthesis to larger, industrial-scale production of deuterated monomers like this compound presents several challenges, including the high cost and limited availability of deuterated precursors. resolvemass.ca However, the demand from scientific and technological fields drives the need for scalable synthesis.

Methods suitable for decagram-scale production have been developed for other deuterated materials, demonstrating the feasibility of producing larger quantities for applications like polymer studies in neutron scattering. The industrial relevance of deuterated polymers is significant, particularly in the development of advanced materials. For example, deuterated polymers are explored for use in inertial fusion energy (IFE) targets and for creating low-transmission-loss plastic optical fibers. google.comllnl.gov

The development of highly scalable and continuous synthesis processes is an active area of research. For instance, new methods have achieved greater than 98 mol% isotopic exchange with low catalyst loadings, showing promise for more efficient and cost-effective large-scale production. llnl.gov Integrating deuterated polymer synthesis into larger facilities can also create efficiencies by leveraging existing infrastructure. llnl.gov The availability of deuterated monomers from commercial suppliers, who often provide materials with high chemical and isotopic purity, is crucial for supporting research and development in academia and industry. polymersource.ca

Polymerization Kinetics and Mechanisms of Methyl D3 Methacrylate

Free Radical Polymerization Studies

Free radical polymerization (FRP) of methacrylates is a cornerstone of polymer production. The use of Methyl-D3 methacrylate (B99206) allows researchers to probe the nuanced steps of this process with greater precision.

The initiation of polymerization can be achieved through thermal, photochemical, or chemical means.

Thermal Initiation: In the absence of an initiator, MMA can undergo spontaneous thermal polymerization at high temperatures (above 100°C). wpmucdn.com Theoretical and experimental studies support a diradical mechanism, often referred to as the Flory mechanism, where two monomer molecules react to form a diradical intermediate that initiates chain growth. wpmucdn.comaiche.orgresearchgate.net The alternative Mayo mechanism, involving a Diels-Alder adduct, is considered less favorable for MMA. researchgate.net For Methyl-D3 methacrylate, the initiation mechanism is expected to be analogous. Since the C-D bonds of the ester methyl group are not broken during initiation, only a very small secondary kinetic isotope effect would be anticipated.

Photo and Chemical Initiation: More commonly, polymerization is initiated by radicals generated from the decomposition of a chemical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often induced by heat or UV light. vt.edumcmaster.ca The process involves the initiator dissociating into primary radicals which then attack the monomer's vinyl group. nih.gov As with thermal initiation, the deuterated methyl group is not directly involved in this initial reaction step, meaning the primary kinetics of chemical initiation for this compound are largely identical to those of standard MMA.

The propagation step involves the sequential addition of monomer units to the growing radical chain. Deuteration of the monomer provides a sensitive probe for the transition state of this critical step.

Propagation Kinetics: The propagation reaction exhibits a secondary kinetic isotope effect. Replacing the hydrogens of the ester methyl group with deuterium (B1214612) can subtly influence the electronic environment and vibrational modes of the monomer, leading to a small change in the propagation rate constant (k_p). This effect, though minor, can be measured to test theoretical models of the reaction's transition state. acs.org Studies using ¹³C KIEs have shown that the propagation step in both conventional FRP and controlled radical polymerizations proceeds through an identical free-radical addition mechanism. acs.orgacs.org

Chain Transfer: Chain transfer reactions, where the growing radical abstracts an atom from a chain transfer agent, monomer, or polymer, are crucial for controlling molecular weight. Using a deuterated monomer can help differentiate between various chain transfer pathways. For instance, chain transfer to the monomer can occur at the α-methyl group or the ester methyl group. A significant kinetic isotope effect would be observed if abstraction from the deuterated ester methyl group were a prominent pathway, which would slow down that specific transfer reaction.

Termination of growing polymer chains in methacrylate polymerization occurs predominantly through two pathways: combination, where two radical chains join, and disproportionation, where one radical abstracts a hydrogen from another, resulting in two "dead" chains—one with a saturated end and one with an unsaturated end group. vt.edu

For poly(methyl methacrylate) (PMMA) radicals, disproportionation is the major termination pathway. acs.orgresearchgate.netresearchgate.net This process involves the abstraction of a hydrogen atom from the α-methyl group or the ester methyl group of the penultimate unit of one radical by the terminal radical of another.

Table 1: Termination Mechanisms in MMA Free Radical Polymerization and the Expected Impact of Deuteration

| Termination Pathway | Description | Typical Ratio for MMA (at ~25-60°C) | Expected Effect of Using this compound |

|---|---|---|---|

| Combination | Two growing macroradicals combine to form a single, longer polymer chain. | 20-30% vt.eduacs.org | No significant primary isotope effect. |

| Disproportionation | A hydrogen (or deuterium) is abstracted from one macroradical by another, yielding two polymer chains. | 70-80% vt.eduacs.org | A primary KIE will slow down abstraction from the deuterated ester methyl group, potentially decreasing the overall rate of disproportionation and lowering the k_td/k_tc ratio. |

Controlled/Living Polymerization Techniques

Controlled/living polymerization methods offer precise control over polymer molecular weight, architecture, and dispersity (Đ). Isotopic labeling with this compound is a key technique for investigating the mechanisms that enable this control.

ATRP is a robust controlled radical polymerization technique that involves a reversible equilibrium between active, propagating radicals and dormant species capped with a halogen atom. acs.org This equilibrium is mediated by a transition metal complex, typically copper-based. iucr.org

Anionic polymerization of MMA, particularly at low temperatures in polar solvents like THF, can proceed in a living manner, allowing for the synthesis of polymers with narrow molecular weight distributions and controlled stereochemistry. cmu.educas.cn The mechanism is highly sensitive to the initiator, solvent, and temperature. acs.org

Deuterated monomers are exceptionally useful in anionic polymerization for mechanistic elucidation via NMR spectroscopy. researchgate.netacs.org For example, studies on the anionic polymerization of perdeuterated ethyl methacrylate with BuLi revealed the presence of multiple active species leading to different tacticities and identified ketone side products formed by initiator attack on the ester's carbonyl group. researchgate.net In another study, isotactic-rich PMMA was synthesized using t-butylmagnesium bromide (t-BuMgBr) as an initiator in toluene. mdpi.comoup.com The use of a deuterated monomer like this compound simplifies the ¹H NMR spectrum, allowing for clearer observation of initiator fragments and end-groups, which is crucial for confirming initiation mechanisms and quantifying initiator efficiency. researchgate.net

Table 2: Investigated Anionic Polymerization Systems for Methacrylates

| Initiator/System | Solvent | Key Findings/Features | Relevance of Deuteration |

|---|---|---|---|

| t-Butylmagnesium bromide (t-BuMgBr) | Toluene | Produces highly isotactic PMMA with controlled molecular weight. mdpi.comoup.com | Simplifies NMR analysis for end-group determination and tacticity measurement. researchgate.net |

| n-Butyllithium (n-BuLi) | Toluene | Polymerization of deuterated ethyl methacrylate showed multiple active species and side reactions (carbonyl attack). researchgate.net | Essential for resolving complex product mixtures and identifying side products via NMR. researchgate.net |

| Phosphazene Base (metal-free) | Deuterated THF | Catalytic living polymerization with controlled molecular weight (Đ ~1.23). iucr.orgiucr.org | Deuterated solvent was used to provide SANS contrast for in-situ observation of catalyst/polymer aggregation. iucr.org |

| Tetramethylammonium-Triphenylmethide | THF | Metal-free initiation; produces narrow MWD PMMA but with low initiator efficiency due to slow initiation. cas.cn | Would allow for precise tracking of initiator and monomer-derived units to quantify initiation and propagation rates separately. |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While specific kinetic data for the RAFT polymerization of this compound is not extensively available in the reviewed literature, the principles can be understood from the well-studied polymerization of its non-deuterated counterpart, methyl methacrylate (MMA).

The RAFT process for methacrylates typically employs a thiocarbonylthio compound as a chain transfer agent (CTA). The choice of the Z and R groups on the CTA (ZC(=S)SR) is crucial for controlling the polymerization. For methacrylates like MMA, dithiobenzoates and trithiocarbonates are common CTAs. The polymerization is initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA). researchgate.net

The polymerization proceeds via a series of addition-fragmentation equilibria, where the propagating radicals add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release a new radical that can initiate further polymerization, while the original propagating chain becomes a dormant polymer chain with a thiocarbonylthio end group. This rapid exchange between active and dormant species allows for the controlled growth of polymer chains.

Studies on MMA have shown that the RAFT polymerization can be conducted in bulk, solution, or emulsion. nih.gov The kinetics of the polymerization are influenced by factors such as the monomer concentration, the ratio of monomer to CTA, the ratio of CTA to initiator, and the temperature. mdpi.comnih.gov Linear kinetic plots, where the natural logarithm of the monomer concentration ratio changes linearly with time, are indicative of a constant concentration of propagating radicals. Furthermore, the number-average molecular weight (M_n) of the resulting polymer typically increases linearly with monomer conversion, and the polydispersity index (PDI) is generally low (typically below 1.3), confirming the "living" nature of the polymerization. mdpi.comrsc.org

For instance, the RAFT polymerization of MMA using specific CTAs has been shown to produce polymers with high molecular weights and narrow polydispersities (PDI ≤ 1.5). Current time information in Bangalore, IN. The process can be sensitive to the stability of the RAFT agent, with some agents being susceptible to degradation under certain conditions, which can affect the control over the polymerization. researchgate.net

Table 1: Exemplary Conditions for RAFT Polymerization of Methyl Methacrylate (MMA)

| Parameter | Value | Reference |

| Monomer | Methyl Methacrylate (MMA) | Current time information in Bangalore, IN. |

| RAFT Agent | Cyanoisopropyldithiobenzoate (CPDB) | Current time information in Bangalore, IN. |

| Initiator | 3,4-benzocyclodec-3-ene-1,5-diyne (BCDY) | Current time information in Bangalore, IN. |

| Temperature | 80 °C | Current time information in Bangalore, IN. |

| Polydispersity Index (PDI) | 1.1 ≤ PDI ≤ 1.5 | Current time information in Bangalore, IN. |

This table presents data for the non-deuterated analog, methyl methacrylate, as a reference.

Heterogeneous Polymerization Systems

Emulsion Polymerization Kinetics

Emulsion polymerization is a heterogeneous polymerization technique where a water-insoluble monomer is emulsified in an aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator. For methyl methacrylate (MMA), emulsifier-free emulsion polymerization can also be employed, where stabilization is achieved through charged groups from the initiator. psu.edu

The kinetics of the emulsion polymerization of MMA are complex and are generally described by the Smith-Ewart theory, which divides the process into three intervals: particle nucleation (Interval I), polymerization in monomer-swollen polymer particles with a constant monomer concentration (Interval II), and polymerization with a decreasing monomer concentration within the particles (Interval III). The rate of polymerization is influenced by the number of particles, the average number of radicals per particle, and the monomer concentration within the particles.

Studies on the emulsion polymerization of MMA have investigated the effects of various parameters on the kinetics and the properties of the resulting polymer latex. psu.eduorientjchem.org Key factors include:

Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization and a smaller final particle size. psu.edu

Monomer Concentration: The initial monomer concentration can affect the rate of polymerization and the final particle size. psu.edu

Temperature: Higher temperatures typically increase the rate of polymerization. psu.edu

Ionic Strength: The ionic strength of the aqueous phase can have a significant effect on the final particle diameter and the polymer molecular weight. psu.edu

The nucleation mechanism in MMA emulsion polymerization is often considered to be homogeneous nucleation, where oligomeric radicals precipitate from the aqueous phase to form primary particles. psu.edumdpi.com

While no specific studies on the emulsion polymerization kinetics of this compound were found, the general principles observed for MMA are expected to apply. The deuteration is unlikely to significantly alter the heterogeneous nature of the polymerization or the fundamental kinetic intervals. However, as with RAFT polymerization, a kinetic isotope effect could subtly influence the rates of elementary reactions.

Table 2: Influence of Reaction Parameters on Emulsifier-Free Emulsion Polymerization of MMA

| Parameter Varied | Effect on Initial Rate of Polymerization | Reference |

| Increasing Temperature | Increase | psu.edu |

| Increasing Initiator Concentration | Increase | psu.edu |

| Decreasing Ionic Strength | Increase | psu.edu |

This table is based on data for the non-deuterated analog, methyl methacrylate.

Nanoconfinement Effects on Polymerization Behavior

The polymerization of monomers within nanoconfined spaces, such as the pores of mesoporous silica (B1680970), can lead to significant deviations from bulk polymerization behavior. Studies on the free radical polymerization of methyl methacrylate (MMA) under nanoconfinement have revealed several key effects. researchgate.net

When MMA polymerization is carried out in nanopores, the following changes are often observed:

Increased Molecular Weight and Decreased Polydispersity: Nanoconfinement can lead to the formation of polymers with higher molecular weights and lower polydispersity indices compared to bulk polymerization. researchgate.net This is often attributed to a reduction in termination reactions due to the restricted mobility of polymer chains within the pores.

Earlier Onset of Autoacceleration (Gel Effect): The gel effect, or autoacceleration, which is a dramatic increase in the polymerization rate at high conversions, tends to occur earlier and at lower conversions in nanoconfined systems. researchgate.nettdl.org

Shift in Ceiling Temperature: The ceiling temperature, above which polymerization is thermodynamically unfavorable, can be shifted to lower temperatures in nanopores. This suggests a decrease in the entropy of propagation due to the confinement. researchgate.netresearchgate.net

Suppression of Branching: In cases where chain transfer to polymer can lead to branching, nanoconfinement has been shown to suppress this side reaction. tdl.org

The surface chemistry of the nanopores (hydrophilic vs. hydrophobic) can also influence the polymerization kinetics. researchgate.net While specific experimental data for this compound under nanoconfinement is not available in the provided search results, it is anticipated that similar effects would be observed. The deuteration itself is not expected to alter the fundamental physical constraints imposed by the nanoporous environment, although it could have a minor influence on the reaction kinetics. The study of deuterated polymers synthesized in such environments is particularly relevant for techniques like neutron scattering, which can probe the conformation and dynamics of the confined polymer chains. researchgate.net

Plasma Polymerization Processes

Plasma polymerization is a unique process where a monomer vapor is subjected to a low-temperature plasma, leading to the formation of a highly cross-linked and pinhole-free polymer film. The mechanism of plasma polymerization of methyl methacrylate (MMA) is significantly different from conventional polymerization methods. osti.gov

In a plasma environment, the MMA monomer fragments into various reactive species, including radicals, ions, and electrons. nih.govosti.gov The polymerization is believed to proceed through a radical process, but with unique characteristics such as the presence of long-lived radicals. nih.gov Analysis of the fragments formed during the plasma polymerization of MMA has shown a predominance of saturated and unsaturated propyl radicals, indicating that the resulting polymer is a hydrocarbon-type material with significant unsaturation and cross-linking, and is structurally distinct from conventional poly(methyl methacrylate) (PMMA). osti.gov

The properties of the plasma-polymerized PMMA (pPMMA) films, such as their chemical structure and surface morphology, can be influenced by the plasma conditions, including the power input and monomer flow rate. mdpi.com Atmospheric pressure plasma-assisted electro-polymerization has also been used to synthesize pPMMA films. mdpi.com

Plasma-initiated polymerization is another related technique where the plasma is used to generate initiating species, which then lead to a more conventional polymerization process. This method has been used to synthesize ultrahigh molecular weight PMMA. mdpi.com Studies have also investigated the effect of an external electric field on the plasma-initiated polymerization of MMA, revealing the presence of negatively charged growing radicals. nih.gov

For this compound, it is expected that plasma polymerization would also lead to extensive fragmentation and the formation of a highly cross-linked polymer network. The deuteration could potentially be used as a labeling technique to study the fragmentation pathways and polymerization mechanism using mass spectrometry and other analytical methods.

Influence of Deuteration on Polymerization Stereochemistry and Regioselectivity

The substitution of hydrogen with deuterium in a monomer can influence the stereochemistry (tacticity) and regioselectivity of its polymerization. This is due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates.

While specific studies on the influence of deuteration on the stereochemistry of this compound polymerization were not found in the provided search results, research on other deuterated monomers provides valuable insights. For example, a study on the cationic polymerization of N-vinylcarbazole (NVC) and its deuterated analog (d3-NVC) showed a noticeable difference in the resulting polymer's tacticity. The polymerization of d3-NVC resulted in a lower isotacticity (%mm) compared to the non-deuterated monomer. nih.gov This was attributed to a KIE influencing the transition state of monomer propagation. nih.gov

In the context of methacrylate polymerization, the stereochemistry is determined by the mode of addition of the monomer to the propagating chain end, leading to either isotactic (meso, m), syndiotactic (racemo, r), or atactic polymers. The conformation of the propagating radical plays a crucial role in determining the final tacticity. An ESR study on the radical polymerization of MMA and its deuterated analogs revealed that the conformation of the propagating radicals is influenced by the solvent and temperature. researchgate.net

The synthesis of specifically deuterated methyl methacrylate monomers, including methyl 2-(methyl-d3)acrylate, is performed to create polymers for techniques like neutron scattering, which can elucidate the structure and dynamics of polymer chains. researchgate.netornl.gov Although the primary motivation for using deuterated monomers is often for analytical purposes, the act of deuteration itself can subtly alter the polymerization process. It is plausible that the deuteration in this compound could affect the conformational energies of the resulting polymer chains, as has been observed for other deuterated PMMA stereoisomers. researchgate.net

Therefore, while the effect might be subtle, the deuteration of the methyl ester group in this compound could potentially influence the stereochemical outcome of its polymerization due to secondary kinetic isotope effects on the propagation step. However, without direct experimental evidence, this remains a topic for further investigation.

Spectroscopic Characterization of Methyl D3 Methacrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of methyl-D3 methacrylate (B99206) and its polymers. The introduction of deuterium (B1214612) enables specialized NMR experiments that provide information unattainable with non-deuterated analogs.

Deuterium NMR (²H NMR) for Segmental Dynamics and Microstructure

Deuterium (²H) NMR is particularly sensitive to the local environment and motion of the C-D bond. In studies of poly(methyl-D3 methacrylate) (PMMA-d3), ²H NMR is instrumental in probing the segmental dynamics of the polymer chains. acs.orgnih.govacs.org The lineshape of the ²H NMR spectrum provides detailed information about the rate and geometry of molecular reorientations. For instance, in bulk PMMA-d3, the collapse of the ²H NMR powder pattern indicates a significant increase in segmental motion around the glass transition temperature (Tg). acs.org

Researchers have utilized ²H NMR to investigate the dynamics of PMMA-d3 adsorbed on silica (B1680970) surfaces and in composite materials. acs.orgacs.org These studies reveal that the mobility of polymer segments at interfaces can be significantly different from the bulk polymer. For example, at the air-polymer-silica interface, a fraction of polymer segments exhibits higher mobility than in the bulk, while segments closer to the polymer-silica interface show reduced mobility. acs.orgacs.org The presence of an overlayer of another polymer, such as polystyrene, further restricts the mobility of the interfacial PMMA-d3 segments. acs.org The degree of this restriction depends on the mobility of the overlayer polymer itself. acs.org

Furthermore, ²H NMR can be used to study the distribution of motional rates within the polymer, providing a more complete picture of the dynamic heterogeneity near the glass transition. nih.gov By analyzing the spectra, researchers can differentiate between different motional modes, such as 180° flips and isotropic rotations of the deuterated methyl group. researchgate.net

Carbon-13 NMR (¹³C NMR) in Conjunction with Deuterium Labeling

While ¹³C NMR is a standard technique for polymer characterization, its combination with deuterium labeling in this compound offers distinct advantages. The deuterium substitution can lead to observable isotope effects on the ¹³C chemical shifts, which can aid in signal assignment. More importantly, the absence of protons on the deuterated methyl group simplifies the ¹³C spectrum by eliminating ¹³C-¹H coupling for that group, leading to sharper signals.

In the analysis of poly(methyl methacrylate), ¹³C NMR is crucial for determining the tacticity of the polymer chain, which describes the stereochemical arrangement of the monomer units. researchgate.net The chemical shifts of the quaternary carbon and the carbonyl carbon are particularly sensitive to the local triad (B1167595) and pentad sequences (i.e., the arrangement of three and five consecutive monomer units).

The use of advanced NMR techniques like centerband-only detection of exchange (CODEX) and pure exchange (PUREX) ¹³C solid-state NMR has allowed for the quantitative study of slow side group dynamics in poly(alkyl methacrylate)s. iaea.org For PMMA, these methods have revealed that a significant fraction of the side groups undergoes flipping motions even in the glassy state. iaea.org

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl Methacrylate This table is based on predicted values and may vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 167.5 |

| =C(CH₃) | 136.5 |

| =CH₂ | 125.5 |

| O-CH₃ | 51.8 |

| C-CH₃ | 18.2 |

| Data sourced from publicly available spectral databases. chemicalbook.com |

Proton NMR (¹H NMR) for Residual Proton Analysis

While the primary focus of using this compound is often on ²H and ¹³C NMR, ¹H NMR still plays a critical role. One of the key applications of ¹H NMR in this context is the determination of the isotopic purity of the deuterated monomer and the resulting polymer. By comparing the integral of the residual proton signals in the methyl group region to other proton signals in the molecule, the degree of deuteration can be accurately quantified. mst.edunih.gov

In the context of polymer end-group analysis, ¹H NMR can be used to identify and quantify the terminal groups of the polymer chains, which is crucial for determining the number-average molecular weight (Mn). magritek.commdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl Methacrylate This table is based on predicted values and may vary based on solvent and experimental conditions.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH₂ (cis to C=O) | 6.1 | Singlet |

| =CH₂ (trans to C=O) | 5.5 | Singlet |

| O-CH₃ | 3.7 | Singlet |

| C-CH₃ | 1.9 | Singlet |

| Data sourced from publicly available spectral databases. chemicalbook.com |

Mass Spectrometry (MS) Applications

Mass spectrometry provides complementary information to NMR spectroscopy, particularly regarding molecular weight, isotopic composition, and the structure of polymer end-groups.

Isotopic Abundance Determination

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterium-labeled compounds like this compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions and their isotopologues, the percentage of deuterium incorporation can be precisely calculated. rsc.org This is essential for validating the synthesis of the deuterated monomer and for quantitative studies where the exact level of deuteration is critical. rsc.orgnih.gov Techniques like electrospray ionization (ESI) are often employed for this purpose. nih.gov

The determination of isotopic purity is crucial for a wide range of applications, including its use as an internal standard in quantitative analyses and in mechanistic studies. rsc.org

Polymer End-Group Analysis via Deuterium Tagging

The deuterium label in this compound can serve as a "tag" for polymer end-group analysis using mass spectrometry. This is particularly useful in techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govnih.govpsu.edulcms.cz By knowing the mass of the deuterated initiator or terminating agent, the masses of the resulting polymer chains can be used to confirm the identity of the end groups.

For instance, if a polymerization is initiated with a non-deuterated initiator and terminated with a species derived from this compound, the resulting polymer chains will have a specific mass corresponding to the sum of the initiator fragment, the polymer backbone, and the deuterated end-group. This allows for the precise determination of the end-group structure, which in turn provides insights into the polymerization mechanism. psu.eduwaters.comwaters.comjeol.com MS/MS fragmentation experiments can further confirm the structure of the end groups by analyzing the fragmentation patterns of selected polymer ions. lcms.czwaters.comtue.nl

This method is a powerful complement to NMR for end-group analysis, especially for higher molecular weight polymers where the signals from end-groups can be difficult to detect by NMR. magritek.comacs.org

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. The use of isotopically labeled compounds, such as this compound where the three hydrogen atoms of the ester methyl group are replaced by deuterium, is instrumental in confirming fragmentation pathways. In electron ionization mass spectrometry (EIMS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

For standard methyl methacrylate (MMA), the molecular ion has a mass-to-charge ratio (m/z) of 100. Key fragments are consistently observed at m/z values of 69, 41, 39, and 15. The fragmentation of this compound, with a molecular weight of 103, provides clear evidence for the origin of these fragments.

The most significant fragmentation is the loss of the ester methoxy (B1213986) group. In MMA, the loss of a methoxy radical (·OCH₃) leads to the formation of the methacryloyl cation at m/z 69, which is often the base peak. In this compound, this corresponds to the loss of the deuterated methoxy radical (·OCD₃), resulting in a peak that remains at m/z 69. This confirms the fragment is [CH₂=C(CH₃)C=O]⁺.

Another primary fragmentation is the cleavage of the methyl group from the ester. For MMA, this results in a fragment at m/z 85 ([M-CH₃]⁺). For this compound, the loss of the deuterated methyl radical (·CD₃) results in a fragment at m/z 85, confirming the loss of the entire ester methyl group.

The presence of a peak at m/z 15 in the MMA spectrum is attributed to the methyl cation (CH₃⁺). In the spectrum of this compound, this peak would be expected to shift to m/z 18, corresponding to the deuterated methyl cation (CD₃⁺), confirming its origin from the ester group. Studies on the ionic fragmentation of MMA have identified stable ions at m/z 15, 39, 41, and 69, indicating their high stability. scielo.br The analysis of the deuterated analogue helps to definitively assign the structures of these smaller fragments.

| Fragment Ion Structure | Proposed Fragmentation Pathway | m/z (MMA) | m/z (this compound) |

|---|---|---|---|

| [CH₂=C(CH₃)CO₂CD₃]⁺˙ | Molecular Ion | 100 | 103 |

| [CH₂=C(CH₃)C=O]⁺ | Loss of ·OCD₃ | 69 | 69 |

| [M - ·CD₃]⁺ | Loss of the ester methyl group | 85 | 85 |

| [C₃H₅]⁺ | Propargyl cation | 41 | 41 |

| [CD₃]⁺ | Ester methyl cation | 15 | 18 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for characterizing the chemical structure of monomers and monitoring their conversion to polymers.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Changes

FTIR spectroscopy is highly effective for monitoring the chemical changes that occur during the polymerization of this compound. The process involves the conversion of the monomer's carbon-carbon double bond (C=C) into a single bond within the polymer backbone. This transformation is readily observed in the FTIR spectrum.

The spectrum of the monomer, this compound, will show a characteristic absorption band for the C=C stretching vibration, typically around 1638 cm⁻¹. During polymerization, the intensity of this peak diminishes and eventually disappears upon completion of the reaction.

Simultaneously, the characteristic vibrational bands of the ester group remain. The most prominent peak in the spectrum of poly(this compound) is the carbonyl (C=O) stretch of the ester group, which appears at approximately 1732 cm⁻¹. nih.gov Other significant bands include the C-O-C stretching vibrations, which are typically found in the 1150-1250 cm⁻¹ region. nih.gov

The key feature of the this compound spectrum is the presence of carbon-deuterium (C-D) bonds. It is a well-established principle that the substitution of hydrogen with deuterium, which has a greater mass, reduces the vibrational frequency of the bond by a factor of approximately 1.4. Therefore, the C-H stretching vibrations of the methyl group, normally seen between 2950 and 3000 cm⁻¹, are replaced by C-D stretching vibrations at a lower wavenumber, expected in the 2050-2260 cm⁻¹ range. This clear spectral shift provides a definitive marker for the deuterated portion of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~2997, 2952 | C-H Stretch (α-methyl, backbone) | Present in monomer and polymer. nih.gov |

| ~2200 | C-D Stretch (ester methyl) | Characteristic of deuteration, replaces C-H stretch. |

| ~1732 | C=O Stretch (ester) | Strong band, present in monomer and polymer. nih.gov |

| ~1638 | C=C Stretch | Present in monomer, disappears upon polymerization. |

| ~1444 | C-H Bend (α-methyl) | Present in monomer and polymer. nih.gov |

| 1150-1250 | C-O-C Stretch | Characteristic ester group vibrations. nih.gov |

Raman Spectroscopy for Structural Characterization

Raman spectroscopy complements FTIR by providing detailed information about the structural framework of both the this compound monomer and its polymer. It is particularly sensitive to non-polar bonds, making it excellent for analyzing the C-C backbone and the C=C double bonds.

The Raman spectrum of standard PMMA features several characteristic peaks used for structural analysis. A prominent peak around 812 cm⁻¹ is associated with the ν(C–O–C) stretching mode. rsc.org Other important bands include those for the C=O group (~1730 cm⁻¹), the α-CH₃ group, and the C-COO group. rsc.org

During polymerization, the Raman peak corresponding to the C=C stretching vibration at approximately 1640 cm⁻¹ decreases in intensity, providing a clear indicator of monomer conversion. The C-H stretching region between 2800 and 3100 cm⁻¹ is also rich with structural information.

In the case of poly(this compound), the deuteration of the ester methyl group provides a specific probe for structural analysis. The C-D stretching vibrations will appear in a distinct region of the Raman spectrum, at a lower frequency than the C-H stretches, confirming the location of the deuterium label within the polymer structure. This isotopic substitution is invaluable for assigning vibrational modes and understanding intermolecular interactions that influence the polymer's glass transition temperature. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Structural Information |

|---|---|---|

| ~2950 | ν(C-H) | Vibrations of α-methyl and backbone methylene (B1212753) groups. |

| ~2200 | ν(C-D) | Confirms presence and location of deuterated ester methyl group. |

| ~1730 | ν(C=O) | Ester carbonyl group vibration. |

| ~1450 | δ(CH₂) / δ(CH₃) | Bending vibrations of methyl and methylene groups. |

| ~812 | ν(C-O-C) | Ester linkage stretching, sensitive to conformation. rsc.org |

| ~600 | δ(C-COO) | Deformation of the ester group. |

Mechanistic Elucidation Via Isotopic Tracer Studies

Reaction Pathway Mapping in Organic Transformations

Isotopic labeling is a definitive method for mapping the journey of specific atoms or functional groups through a reaction sequence. By substituting Methyl-D3 methacrylate (B99206) for its non-deuterated counterpart, chemists can track the fate of the methyl ester group, providing direct evidence for proposed mechanistic steps.

Stable isotope tracers are used to trace metabolic flux and the fate of the tracer can be monitored via its mass difference, providing crucial information about the rates and extent of its metabolism. nih.gov For instance, in studies of fatty acid metabolism, d3-propionate has been used as a tracer. The incorporation of the three deuterium (B1214612) atoms into fatty acids can only occur if propionyl-CoA is used to initiate fatty acid synthesis or if methylmalonyl-CoA is used during chain elongation, which introduces a methyl branch. researchgate.net This principle is directly applicable to organic transformations involving Methyl-D3 methacrylate.

In the N-heterocyclic carbene (NHC)-catalyzed dimerization of methyl methacrylate, several reaction pathways are possible. researchgate.net Using this compound would allow researchers to unequivocally determine if the methyl ester group remains intact throughout the catalytic cycle or participates in any intermediate steps, such as transesterification, by analyzing the deuterium content of the final products and any side products. Similarly, in the synthesis of methyl methacrylate itself, for example, from methacrolein (B123484) and methanol (B129727), using deuterated methanol (CD3OH) helps to confirm that the ester group originates from the alcohol, a key step in the reaction pathway. researchgate.net

A novel method utilizing a methyl[D3]-13C-methionine tracer has been developed to simultaneously measure muscle protein synthesis and breakdown. nih.gov This demonstrates the efficacy of using a D3-methyl group as a tracer to follow the intricate biochemical pathways of transmethylation, a concept that extends to tracking the methyl group of this compound in various organic reactions. nih.gov

Polymerization Mechanism Verification Using Deuterium Labeling

The mechanism of polymerization, particularly for a monomer as significant as methyl methacrylate (MMA), is a subject of extensive research. Deuterium labeling of the methyl group provides a subtle yet powerful probe for verifying the details of polymerization mechanisms, including initiation, propagation, and termination steps.

In free-radical polymerization, the general mechanism involves the formation of an initiator radical, chain initiation, and propagation. nih.gov By using this compound, the labeled methyl group acts as a spectator, and its presence in the resulting polymer, poly(methyl-d3-methacrylate), can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry. This can help rule out any unexpected side reactions involving the ester group during polymerization.

The utility of isotopic labeling becomes even more pronounced in more complex polymerization systems. For example, carbon-13 Kinetic Isotope Effects (KIEs) have been used to demonstrate that the copper-mediated living radical polymerization of methyl methacrylate does not proceed through a simple free-radical process. nih.gov The study found significant KIEs on both double bond carbons for the copper-mediated polymerization, unlike the single primary KIE observed in standard free-radical polymerization. nih.gov A similar study using this compound could determine secondary KIEs related to the methyl group, providing further insight into the transition state of the propagation step.

Furthermore, deuterium labeling has been employed to scrutinize the mechanism of reductive elimination in organometallic compounds used as initiators. In one study, a mixture of (dimethyl-d0)- and (dimethyl-d6)(2,4-pentanedionato)gold was used to investigate the formation of ethane. The detection of ethane-d3 indicated that free radicals are formed via the homolysis of gold-methyl bonds, confirming a specific mechanistic pathway. researchgate.net This methodology is directly transferable to studying the initiation mechanisms in controlled polymerization of this compound with organometallic initiators.

Investigation of Polymer Chain Dynamics and Relaxation Processes

Poly(methyl methacrylate) (PMMA) is a widely used amorphous polymer, and understanding the motion of its polymer chains is crucial for predicting its material properties. Deuterating specific parts of the monomer, such as in this compound, allows for the use of techniques like deuterium (²H) NMR spectroscopy to selectively probe the dynamics of the labeled group, and by extension, the polymer chain itself.

Deuterium NMR studies on poly(methyl acrylate)-d3 (PMA-d3) adsorbed on silica (B1680970) have revealed detailed information about the mobility of polymer chains near an interface. elsevierpure.comresearchgate.net For bulk PMA-d3, the motions of the polymer segments were found to be spatially homogeneous. researchgate.net However, for the adsorbed polymer, a motional gradient was observed, with less mobile segments near the solid-polymer interface and more mobile segments near the polymer-air interface. researchgate.net These studies highlight how deuterium labeling provides a window into the dynamic heterogeneity in polymer films.

The dynamics of polymer blends have also been investigated using this technique. In miscible blends of perdeuteriopoly(ethylene oxide) (d4PEO) and PMMA, deuterium NMR was used to study the segmental dynamics of the PEO component. researchgate.net The results showed that the segmental dynamics of d4PEO are orders of magnitude faster than the PMMA segmental dynamics near the blend's glass transition temperature (Tg) and are surprisingly independent of composition over a wide range. researchgate.net Labeling the PMMA component with a D3-methyl group would allow for a complementary study of the PMMA dynamics in such blends.

The effect of polymer architecture on dynamics has also been explored. A study on linear, bottlebrush, and star-shaped PMMA revealed that branched chains have a higher fragility index compared to linear chains, indicating greater dynamic heterogeneity induced by arm relaxation. nih.gov While this study used broadband dielectric spectroscopy, similar investigations using this compound and deuterium NMR could provide more specific details on the segmental motion of the ester side group in these complex architectures.

| Polymer System | Technique | Key Findings | Reference |

|---|---|---|---|

| Poly(methyl acrylate)-d3 (PMA-d3) on silica | Deuterium NMR | Observed a motional gradient with less mobile segments near the solid-polymer interface and more mobile segments at the polymer-air interface. | researchgate.net |

| Blends of perdeuteriopoly(ethylene oxide) (d4PEO) and PMMA | Deuterium NMR | d4PEO segmental dynamics are extremely rapid (nanosecond range) even below the blend Tg and are nearly independent of composition from 0.5% to 30% d4PEO. | researchgate.net |

| Architecturally different PMMA (linear, bottlebrush, star) | Broadband Dielectric Spectroscopy | Branched chains exhibit a higher fragility index than linear chains due to dynamic heterogeneities from arm relaxation. Segmental relaxation is significantly slower for star polymers. | nih.gov |

| Poly(methyl acrylate)-d3 (PMA-d3) bulk and adsorbed on silica | Deuterium NMR | Spectra for bulk PMA-d3 were consistent with spatially homogeneous polymer segment motions. For adsorbed polymers, multicomponent line shapes indicated varied mobility. | researchgate.net |

Deuterium Exchange and Isotopic Effects on Reactivity

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus generally requiring more energy to break. baranlab.org Studying the KIE for reactions involving this compound can provide profound insights into the reaction mechanism, particularly the rate-determining step.

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the bond to the isotope is not broken but its environment changes between the reactant and the transition state. wikipedia.org For this compound, any observed KIE would be a secondary KIE, as the C-D bonds in the methyl ester group are not typically broken during polymerization or most organic transformations.

Secondary α-D3 kinetic isotope effects have been calculated for the methyl transfer reaction catalyzed by catechol O-methyltransferase, yielding values around 0.85-0.94. nih.gov An inverse KIE (kH/kD < 1), as seen here, indicates that the transition state is more sterically crowded or has higher bending force constants around the methyl group compared to the reactant. nih.gov A similar inverse secondary KIE would be expected for polymerization or other reactions of this compound if the transition state involves increased steric hindrance at the ester group.

Conversely, studies of 13C KIEs in the copper-mediated polymerization of methyl methacrylate revealed a normal KIE (k12/k13 > 1), which was instrumental in differentiating the mechanism from a standard free-radical pathway. nih.gov Measuring the deuterium KIE for the same reaction using this compound could offer complementary information about the nature of the transition state.

Deuterium exchange reactions, where a deuterium atom is swapped for a protium (B1232500) atom, are also a consideration. While the C-D bonds of the methyl group in this compound are generally stable, exchange could potentially occur under strongly acidic or basic conditions or via certain catalytic pathways. mdpi.comacs.org For example, a patent for producing deuterated MMA describes reacting methanol-d4 (B120146) with an acid to form a methyl-d3-ester, followed by hydrolysis with normal water, a process involving H/D exchange at the hydroxyl group. google.com Monitoring for any loss or scrambling of the deuterium label is crucial for validating the results of tracer studies.

| Reaction | Isotope | KIE (klight/kheavy) | Interpretation | Reference |

|---|---|---|---|---|

| Copper(I)-mediated Living Radical Polymerization of MMA | 13C (at H2C=) | 1.050 | Significant KIE suggests the mechanism is not a simple free radical process. | nih.gov |

| Copper(I)-mediated Living Radical Polymerization of MMA | 13C (at =C<) | 1.010 | Significant KIE on both double bond carbons points to a complex transition state involving copper. | nih.gov |

| Free-Radical Polymerization of MMA | 13C (at H2C=) | 1.045 | A single primary KIE is consistent with a standard free-radical addition mechanism. | nih.gov |

| COMT-catalyzed Methyl Transfer | α-D3 | 0.85 | Inverse KIE attributed to increased force constants (steric crowding) in the transition state. | nih.gov |

Computational and Theoretical Modeling of Methyl D3 Methacrylate Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Methyl-D3 methacrylate (B99206), DFT calculations are instrumental in determining the energetics of various chemical reactions, including polymerization initiation, propagation, and termination.

Theoretical investigations into the spontaneous initiation of methyl methacrylate (MMA) polymerization have utilized DFT calculations with the B3LYP functional and 6-31G* basis set to explore potential reaction pathways. researchgate.netnih.gov These studies have shown that the Diels-Alder initiation mechanism has a high energy barrier, making it unlikely for MMA. researchgate.netnih.gov Instead, four other paths supporting the Flory mechanism are more favorable, with one path having the lowest activation energy, suggesting it as the primary route for spontaneous polymerization. researchgate.netnih.gov

DFT has also been employed to study the polymerization of MMA catalyzed by Lewis pairs, such as those involving rare-earth metals and phosphorus. scispace.com These calculations help to elucidate the reaction mechanism, indicating that a bimetallic mechanism is generally preferred. scispace.com Furthermore, DFT can be used to predict reaction barriers (ΔETS) and the energy difference between products and reactants (ΔEprod) for radical reactions involving acrylate (B77674) and methacrylate monomers. rsc.org For instance, a study calculated these values for 100 different radical reactions, providing a valuable dataset for understanding reactivity trends. rsc.org

The following table presents a selection of calculated reaction barriers for various radical reactions involving methacrylate monomers, showcasing the type of data that can be generated through DFT calculations.

| Radical Monomer (X˙) | Monomer (Y) | Reaction Barrier (ΔETS) (kcal/mol) |

|---|---|---|

| Ethylcyclohexyl ACR | Methacrylic acid | 3.9 |

| γ-Butyrolactone MA | γ-Butyrolactone ACR | 10.1 |

This table illustrates the range of reaction barriers determined by DFT calculations for different acrylate and methacrylate radical reactions. rsc.org

Molecular Dynamics (MD) Simulations of Deuterated Polymer Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For deuterated polymer systems like poly(methyl-D3 methacrylate), MD simulations provide detailed insights into the structure and dynamics at the atomic level. These simulations are particularly powerful when combined with experimental techniques like neutron scattering.

Fully atomistic MD simulations have been successfully used to interpret and predict the results of neutron scattering experiments on deuterated poly(methyl methacrylate) (PMMA). researchgate.net This combination allows for the detailed analysis of structural and dynamical features over various length and time scales. researchgate.net For instance, simulations can help to understand the partial dynamic structure factors corresponding to different atomic groups within the deuterated PMMA, such as the main chain, the α-methyl group, and the ester side group. researchgate.netcsic.es

MD simulations have also been employed to investigate the interfacial properties of deuterated polymers. For example, studies on the interface between deuterated polystyrene and PMMA have used neutron reflectivity in conjunction with MD simulations to understand the interface width, which is influenced by factors like capillary waves. aps.org Furthermore, simulations have been used to explore the sorption of supercritical CO2 into PMMA, providing a molecular-level understanding of the process that complements experimental NMR data. mdpi.com

The table below showcases the type of structural information that can be obtained from MD simulations of deuterated PMMA, specifically focusing on interchain distances.

| Structural Feature | Average Distance (Å) |

|---|---|

| Main-chain distance | ≈8.6 |

This table presents a key structural parameter of syndiotactic PMMA as determined by a combined study using neutron diffraction and atomistic molecular dynamics simulations. csic.es

Quantum Chemical Studies of Isotopic Effects

Quantum chemical studies are fundamental to understanding the consequences of isotopic substitution, such as replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H) in this compound. The primary influence of this substitution is the change in mass, which affects vibrational frequencies of chemical bonds. dtic.mil This phenomenon is known as the kinetic isotope effect (KIE) and can lead to different reaction rates for isotopically substituted molecules. libretexts.org

The KIE is a valuable tool for elucidating reaction mechanisms. libretexts.org For instance, secondary α-D3 kinetic isotope effects have been calculated for the transfer of a methyl group in enzymatic reactions, providing insights into the transition state structure. nih.gov The substitution of hydrogen with deuterium generally leads to lower vibrational frequencies, which can impact the stability and reactivity of the molecule. dtic.mil

Theoretical studies can quantify these effects. For example, the Bigeleisen-Mayer formalism is a widely used theory for calculating isotope effects based on the potential energy surface of the molecule. icm.edu.pl These calculations can predict how isotopic substitution will affect various properties, including reaction rates and equilibrium constants.

The following table provides examples of kinetic isotope effects observed for different reactions, illustrating the magnitude of the effect of isotopic substitution.

| Reaction | Isotope Substitution | k'/k at 298 K |

|---|---|---|

| H₂ + Cl → HCl + H | D₂ + Cl → DCl + D | 9.6 |

| (CH₃)₃CCl → (CH₃)₃C⁺ + Cl⁻ | (CD₃)₃CCl → (CD₃)₃C⁺ + Cl⁻ | 2.4 |

This table shows the ratio of rate constants (k'/k) for reactions involving protium (k) and deuterium (k'), demonstrating the kinetic isotope effect. icm.edu.pl

Modeling Polymerization Propagation and Termination Steps

For instance, models can use free volume and empirical approaches to describe the propagation and termination steps, taking into account phenomena like the gel effect. scielo.org.mxrsc.org The method of moments is frequently used to calculate the number and weight average degrees of polymerization and the monomer conversion over time. cam.ac.uk

Computational models can also simulate the complex kinetics of copolymerization, such as that of methyl methacrylate with crosslinking agents like ethylene (B1197577) glycol dimethacrylate. scielo.org.mx These models consider a comprehensive reaction scheme that includes propagation, various transfer reactions, and termination by both combination and disproportionation. scielo.org.mx The predictive power of these models can be validated against experimental data, allowing for the optimization of polymerization processes. scielo.org.mxacademicjournals.org

The table below provides an example of kinetic parameters used in a mathematical model for the polymerization of methyl methacrylate.

| Parameter | Value | Unit |

|---|---|---|

| fd | 0.3 | - |

| kd | 1.5 x 10⁻⁵ | s⁻¹ |

This table presents example parameters for initiator efficiency (fd) and decomposition rate constant (kd) used in a stochastic particle model for MMA polymerization at 65°C. cam.ac.uk

Advanced Materials Research Applications of Deuterated Poly Methyl Methacrylate

Neutron Scattering Studies

Neutron scattering stands out as a non-destructive method ideal for probing the structure and dynamics of soft matter. researchgate.net The use of deuterated polymers like d-PMMA is central to its efficacy in polymer science. By strategically replacing hydrogen with deuterium (B1214612), researchers can manipulate the scattering length density of the polymer, creating contrast against non-deuterated components or the surrounding environment. nih.gov This "contrast matching" technique is fundamental to the studies described below.

Small-Angle Neutron Scattering (SANS) for Polymer Conformation

Small-Angle Neutron Scattering (SANS) is a premier technique for investigating the structure of materials on a nanometer to micrometer scale. In the realm of polymer science, SANS, in conjunction with deuteration, provides unparalleled insights into the conformation of polymer chains.

Researchers have utilized SANS with d-PMMA to elucidate the nanoscale distribution of the polymer within complex matrices. For instance, in the development of transparent wood biocomposites, SANS experiments were performed using d-PMMA. acs.orgnih.govnih.gov These studies confirmed that the PMMA was not just filling micron-sized spaces but was distributed at the nanoscale within the wood cell wall, forming a true nanocomposite. acs.orgnih.govnih.gov The strong contrast between the deuterated PMMA and the wood's cellulose (B213188) fibrils produced a distinct scattering peak, which disappeared when a "contrast-matched" PMMA was used, definitively proving the nanoscale polymer distribution. nih.govnih.gov

In another application, SANS was employed to study the internal structure of sterically stabilized PMMA particles. uc.edunih.gov By using a deuterated PMMA core, scientists could precisely determine the spatial distribution of the stabilizing agent, revealing a homogeneous core with a gradually thinning shell. uc.edunih.gov Such detailed structural information is crucial for understanding and controlling the properties of these colloidal systems. uc.edunih.gov

| SANS Application | System Studied | Key Finding | Reference |

| Nanocomposite Structure | Transparent Wood with d-PMMA | Confirmed nanoscale distribution of PMMA within the wood cell wall. | acs.orgnih.govnih.gov |

| Colloidal Particle Structure | PDMS-stabilized PMMA particles with d-PMMA core | Determined a homogeneous core with a linearly decaying stabilizer shell. | uc.edunih.gov |

| Polymer Blend Conformation | d-PMMA/h-PMMA Blends | Allows for the determination of the radius of gyration and chain conformation in the melt. | nist.gov |

Neutron Reflectivity for Interfacial Structure Analysis

Neutron reflectivity is a surface-sensitive technique that provides detailed information about the structure of thin films and interfaces in the direction perpendicular to the surface. researchgate.netresearchgate.net The use of deuterated PMMA is critical in these studies to create contrast between different polymer layers or between the polymer and a substrate. researchgate.netnist.gov

By creating bilayer samples of deuterated PMMA (d-PMMA) and hydrogenated PMMA (h-PMMA), researchers can study the interface between these two chemically identical but isotopically distinct polymers. nist.gov Neutron reflectivity measurements on such systems have been used to determine the width of the interface, which is influenced by factors like thermal fluctuations. researchgate.net Furthermore, these experiments have shown that the mobility of polymer chains can be significantly reduced near an attractive solid surface. nist.gov By varying the thickness of the d-PMMA layer, it was found that this influence extends a considerable distance from the substrate, on the order of several times the polymer's radius of gyration. nist.gov

In studies of polymer brushes, where polymer chains are tethered to a surface, neutron reflectivity on d-PMMA brushes allows for the characterization of their swollen structure in various solvents. nih.gov This technique can reveal detailed density profiles, showing how the polymer segments are distributed away from the substrate, which is essential for understanding their function in applications like lubrication and biocompatible coatings. nih.govnih.gov

| Neutron Reflectivity Application | System Studied | Key Finding | Reference |

| Polymer Interdiffusion | d-PMMA/h-PMMA bilayers | Measured reduced polymer mobility near a solid substrate. | nist.gov |

| Interfacial Width | d-PMMA/h-PMMA interface | Determined the logarithmic dependence of interfacial width on film thickness. | researchgate.net |

| Adsorbed Layer Structure | d-PMMA on Si substrate | Revealed a three-layer structure: a tightly bound inner layer, a bulk-like middle layer, and a surface layer. | rsc.org |

| Polymer Brush Structure | pH-responsive d-PMMA brushes | Characterized the swelling and collapse of brushes in response to pH changes. | researchgate.netresearchgate.net |

Quasi-Elastic Neutron Scattering (QENS) for Molecular Dynamics

Quasi-Elastic Neutron Scattering (QENS) is a powerful technique for studying the dynamics of atoms and molecules over pico- to nanosecond timescales. epj-conferences.org In polymer science, QENS provides insights into diffusive motions, rotations, and relaxation processes. ornl.govornl.gov The large incoherent scattering cross-section of hydrogen makes it a dominant contributor to the QENS signal. ornl.govornl.gov Therefore, selective deuteration, such as in Methyl-D3 methacrylate (B99206), is a crucial strategy to suppress the signal from certain parts of the molecule and isolate the dynamics of the remaining hydrogenated parts. ornl.govornl.gov

QENS studies on PMMA have investigated the molecular motions associated with its different relaxation processes. researchgate.netpsu.edu For instance, by analyzing the broadening of the QENS spectrum at different temperatures, researchers can extract the characteristic relaxation times of the polymer dynamics. researchgate.net These experiments have been used to study the dynamics in polymer melts and how they are affected by confinement in nanocomposites. researchgate.net The ability to compare experimental results directly with molecular dynamics simulations provides a robust framework for understanding the fundamental motions that govern the macroscopic properties of polymers. psu.edunih.gov

| QENS Application | System Studied | Key Finding | Reference |

| Polymer Melt Dynamics | PMMA melts | Characterized the temperature dependence of structural relaxation times. | researchgate.net |

| Local Dynamics | Syndiotactic PMMA | Isolated the rotational dynamics of alpha- and ester-methyl groups. | psu.edu |

| Dynamics in Nanocomposites | PMMA in nanocomposites | Revealed the influence of interfacial attraction on hierarchical polymer dynamics. | researchgate.net |

Polymer Interfaces and Adsorption Phenomena

The behavior of polymers at interfaces is critical in a vast array of technologies, including coatings, adhesives, and nanocomposites. Deuterated polymers, particularly d-PMMA, are instrumental in probing the dynamics and structure of these interfacial regions.

Dynamics of Adsorbed Deuterated Polymer Layers